Physical Property Differences by N-Alkyl Chain Length
The N-ethyl substitution of the target compound imparts distinct physical properties relative to its N-methyl and N-unsubstituted analogs. Calculated values indicate a density of 1.198 g/cm³ and a boiling point of 277.0°C at 760 mmHg for the ethyl analog [1]. In contrast, the N-methyl derivative (CAS 106535-28-8, C5H7N3O, MW 125.13) exhibits a lower density of 1.1±0.1 g/cm³ and a lower boiling point of 249.9±23.0°C . These differences are quantifiable and directly impact solvent selection for recrystallization and distillation parameters during scale-up.
Δ Boiling Point +27°C
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.198 g/cm³; Boiling Point: 277.0°C at 760 mmHg |
| Comparator Or Baseline | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: Density: 1.1±0.1 g/cm³; Boiling Point: 249.9±23.0°C at 760 mmHg |
| Quantified Difference | ΔDensity ≈ +0.1 g/cm³; ΔBoiling Point ≈ +27°C |
| Conditions | Calculated values (ACD/Labs Percepta Platform or similar predictive software) |
Why This Matters
Higher boiling point enables greater thermal latitude during exothermic reactions or vacuum distillations, reducing the risk of decomposition or premature evaporation during solvent removal.
- [1] ChemSrc. Ethanone, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)- (9CI). CAS 153334-25-9. View Source
